1,3-Cyclopentadiene, 5,5-difluoro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
145123-25-7 |
|---|---|
Molecular Formula |
C5H4F2 |
Molecular Weight |
102.08 g/mol |
IUPAC Name |
5,5-difluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4F2/c6-5(7)3-1-2-4-5/h1-4H |
InChI Key |
ZTXWCIWMKJOURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Cyclopentadiene, 5,5 Difluoro and Its Derivatives
Precursor Synthesis and Strategic Functionalization Routes
The synthesis of 5,5-difluorocyclopentadiene and its derivatives often relies on the careful preparation and functionalization of precursor molecules. A key precursor is 5,5-difluorotetrachlorocyclopentadiene, which can be synthesized and subsequently subjected to reactions to yield various derivatives. acs.org Another strategic approach involves the use of readily available fluoroalkenes, such as 2-trifluoromethyl-1-alkenes, which can undergo cycloaddition reactions to form the cyclopentadiene (B3395910) ring system. researchgate.net
The functionalization of furan-derived compounds also presents a viable route. For instance, 2,5-furandicarboxylic acid (FDCA), which can be derived from biomass, serves as a versatile precursor for various monomers and polymers. mdpi.com Although not a direct precursor to 5,5-difluorocyclopentadiene, the synthetic strategies employed for furan (B31954) derivatives can inspire routes to functionalized cyclopentadienes.
The table below summarizes key precursors and their synthetic utility.
| Precursor Molecule | Synthetic Application |
| 5,5-Difluorotetrachlorocyclopentadiene | Starting material for various derivatives of 5,5-difluorocyclopentadiene. acs.org |
| 2-Trifluoromethyl-1-alkenes | Used in Nickel(0)-mediated cycloaddition reactions with alkynes to form substituted cyclopentadienes. researchgate.net |
| 2,5-Furandicarboxylic acid (FDCA) | A bio-based platform chemical for monomer and polymer synthesis, illustrating strategic precursor utilization. mdpi.com |
Direct Synthesis Approaches to 1,3-Cyclopentadiene, 5,5-difluoro-
Direct methods for the synthesis of the 5,5-difluorocyclopentadiene core involve several key chemical transformations.
The addition of difluorocarbene (:CF₂) to a cyclopentadiene precursor is a direct method for introducing the gem-difluoro group. Difluorocarbene is a highly reactive intermediate that can be generated from various sources. rsc.org A notable method for generating difluorocarbene is the thermal decomposition of trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). datapdf.com
Continuous flow technology offers a controlled and efficient way to perform difluorocarbene addition reactions. datapdf.comorganic-chemistry.org For example, using trimethylsilyl trifluoromethane (B1200692) (TMSCF₃) and a catalytic amount of sodium iodide (NaI), difluorocarbene can be generated in situ and reacted with a range of alkenes and alkynes. datapdf.comorganic-chemistry.org This method allows for rapid reaction times and high yields, making it an attractive approach for the synthesis of difluorocyclopropanes, which can be precursors to larger ring systems. organic-chemistry.org
The table below details common precursors for difluorocarbene generation.
| Precursor | Generation Conditions |
| Trimethylsilyl trifluoromethane (TMSCF₃) | Catalytic Sodium Iodide (NaI), often in continuous flow systems. datapdf.comorganic-chemistry.org |
| Chlorodifluoromethane (Freon 22) | Phase-transfer catalysis with NaOH or KOH. nih.gov |
| Trimethyl(trifluoromethyl)tin | Reaction with NaI in 1,2-dimethoxyethane. nih.gov |
| Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Thermal decomposition. datapdf.com |
The direct fluorination of a pre-formed cyclopentadiene ring is another synthetic strategy. This can be challenging due to the high reactivity of the diene system. However, methods for the fluorination of other cyclic systems can be adapted. For example, palladium-catalyzed C-H fluorination using a nucleophilic fluoride (B91410) source like silver fluoride (AgF) has been reported for quinoline (B57606) derivatives. nih.gov Similar strategies could potentially be applied to cyclopentadiene derivatives.
Late-stage fluorination of complex molecules, including heterocycles, has been achieved through a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). acs.org This two-step process allows for the introduction of fluorine and subsequent diversification of the molecule. acs.org
Elimination reactions are crucial for creating the double bonds within the cyclopentadiene ring. The synthesis of 5,5-difluorotetrachlorocyclopentadiene likely involves such steps. acs.org Furthermore, thermal cycloelimination reactions are known to generate carbenes, which can be a source of reactive intermediates in complex synthetic sequences. acs.org Rearrangement reactions can also play a role in forming the final cyclopentadiene structure, though specific examples leading directly to 5,5-difluorocyclopentadiene are less commonly documented in the initial search results.
Organometallic Catalysis in the Formation of Fluorinated Cyclopentadienes
Organometallic catalysis, particularly using nickel, has emerged as a powerful tool for constructing fluorinated cyclopentadienes.
Nickel(0) complexes can mediate the [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes to produce substituted cyclopentadiene derivatives. researchgate.netfrontiersin.org This reaction proceeds through the remarkable cleavage of two C-F bonds. frontiersin.org Density functional theory (DFT) calculations have shown that the reaction mechanism involves an oxidative addition step. frontiersin.org
The activation of C-F bonds, which are the strongest single bonds to carbon, is a significant challenge in organic synthesis. digitellinc.comresearchgate.net Nickel-based catalytic systems have shown promise in overcoming this challenge. researchgate.netchem8.org For instance, nickel-catalyzed cross-coupling reactions of aryl fluorides have been developed. researchgate.net In the context of cyclopentadiene synthesis, the nickel catalyst facilitates the C-F bond activation in the trifluoromethyl group, enabling the subsequent cycloaddition. researchgate.netfrontiersin.org
The development of nickel-NHC (N-heterocyclic carbene) complexes is also an active area of research, with potential applications in C-F bond functionalization. nih.gov Furthermore, nickel catalysis has been successfully employed in the decarbonylative synthesis of fluoroalkyl thioethers, showcasing the versatility of nickel in forming bonds with fluorinated groups. nih.gov
Other Transition Metal-Catalyzed Syntheses
While specific examples for the direct synthesis of 1,3-Cyclopentadiene, 5,5-difluoro- using a variety of transition metals are not extensively documented, the broader field of organofluorine chemistry provides insights into plausible catalytic routes. Methodologies developed for the synthesis of other fluorinated carbocycles and related structures can be extrapolated to the target molecule. Transition metals such as copper, rhodium, and palladium have been instrumental in the formation of C-C and C-heteroatom bonds in fluorinated systems.
Copper-catalyzed reactions, for instance, have been employed in the perarylation of cyclopentadiene. nih.govchemrxiv.orgchemrxiv.org A hypothetical application to a pre-fluorinated cyclopentadiene precursor could involve the cross-coupling of a suitable dihalo-5,5-difluorocyclopentene with aryl or other organic fragments.
Rhodium catalysis has been shown to be effective in the synthesis of difluoromethyl-substituted cyclopropanes from difluoromethyl diazomethane. rsc.orgsemanticscholar.orgdntb.gov.ua A potential, albeit challenging, extension of this methodology could involve the reaction of a suitable diene with a difluorocarbene equivalent, catalyzed by a rhodium complex, to construct the five-membered ring. Rhodium catalysts are also known to promote the hydroamidation of cyclopentadiene and dicyclopentadiene (B1670491), suggesting their potential utility in the functionalization of a pre-existing 5,5-difluorocyclopentadiene ring. rsc.org
Palladium catalysis is a cornerstone of modern organic synthesis and has been utilized in the functionalization of gem-difluorocyclopropanes. nih.govresearchgate.net These reactions often proceed via a ring-opening mechanism, which may not be directly applicable to the synthesis of a stable cyclopentadiene ring. However, palladium-catalyzed cross-coupling reactions on a suitable precursor, such as a halogenated 5,5-difluorocyclopentene, represent a viable strategy for introducing a variety of substituents onto the carbocyclic core. Palladium-catalyzed difluorocarbene transfer reactions have also emerged as a method for synthesizing diaryl ketones, where the difluorocarbene acts as a carbonyl surrogate. nih.govrsc.org This type of reactivity highlights the versatility of difluorinated reagents in transition metal catalysis.
The following table summarizes representative transition metal-catalyzed reactions on analogous structures, which could potentially be adapted for the synthesis or functionalization of 1,3-Cyclopentadiene, 5,5-difluoro-.
| Catalyst/Reagents | Substrate Type | Product Type | Potential Application to Target |
| CuI / Aryl Iodide | Cyclopentadiene | Hexaarylcyclopentadiene nih.govchemrxiv.orgchemrxiv.org | Functionalization of the cyclopentadiene ring |
| Rhodium(II) / CF2HCHN2 | Alkenes | Difluoromethyl cyclopropanes rsc.orgsemanticscholar.orgdntb.gov.ua | Hypothetical [4+1] cycloaddition to form the ring |
| Pd-PEPPSI / Ketones | gem-Difluorocyclopropanes | Mono-fluorinated alkenes nih.govresearchgate.net | Functionalization of related fluorinated carbocycles |
| [Rh(cod)Cl]2 / Amine, CO | Dicyclopentadiene | Amide derivatives rsc.org | Functionalization of the cyclopentadiene ring |
Regioselectivity and Stereoselectivity Control in Synthesis
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. In the context of 1,3-Cyclopentadiene, 5,5-difluoro- and its derivatives, these aspects become critical when introducing substituents to the diene system or when the cyclopentadiene ring itself participates in cycloaddition reactions.
For substitution reactions on the cyclopentadiene ring, the electronic effects of the gem-difluoro group at the C5 position will influence the regioselectivity of both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the fluorine atoms would deactivate the ring towards electrophilic substitution and direct incoming electrophiles to specific positions. Conversely, in nucleophilic additions or substitutions, the gem-difluoro group would influence the stability of charged intermediates, thereby governing the regiochemical outcome.
In transition metal-catalyzed functionalization reactions, the choice of ligand plays a crucial role in controlling regioselectivity. For instance, in the palladium-catalyzed defluorinative functionalization of gem-difluorocyclopropanes, the use of different N-heterocyclic carbene (NHC) ligands can lead to either linear or branched products. nih.govresearchgate.net A similar ligand-controlled strategy could potentially be applied to the functionalization of a suitable 5,5-difluorocyclopentene precursor to selectively introduce substituents at either the vinylic or allylic positions.
Stereoselectivity is a key consideration in reactions involving the formation of new chiral centers. For example, in the synthesis of spirooxindole analogs, which can involve cycloaddition reactions, high diastereoselectivity has been achieved. nih.gov When 1,3-Cyclopentadiene, 5,5-difluoro- acts as a diene in Diels-Alder reactions, the facial selectivity of the cycloaddition will be influenced by the steric and electronic properties of the dienophile and any substituents on the diene. The development of asymmetric catalytic systems for reactions involving this diene would be a significant step towards the enantioselective synthesis of its derivatives.
The table below presents examples from the literature where regioselectivity and stereoselectivity have been controlled in reactions of related fluorinated compounds.
| Reaction Type | Catalyst/Reagent | Key Factor for Selectivity | Observed Selectivity | Reference |
| Defluorinative Functionalization | Pd/NHC Ligands | Ligand Structure (e.g., IHept vs. SIPr) | Regioselective (α- vs. β-substitution) | nih.govresearchgate.net |
| 1,3-Fluoroallylation | Photoredox Catalysis | Substituents on Cyclopropane | Regioselective C-C bond cleavage | bohrium.com |
| Di-spirooxindole Synthesis | Organocatalyst | Substrate Control and Reaction Conditions | High Diastereoselectivity | nih.gov |
| Knoevenagel–SNAr Reaction | Base | Reaction Pathway | High E-selectivity | thieme-connect.de |
Reactivity and Mechanistic Investigations of 1,3 Cyclopentadiene, 5,5 Difluoro
Diels-Alder Reactions and Cycloaddition Chemistry
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings through a concerted [4+2] cycloaddition. The reactivity of the diene and dienophile components is paramount to the success of this reaction. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, and 5,5-difluoro-1,3-cyclopentadiene serves as a compelling case study in this regard.
The presence of geminal fluorine atoms at the C5 position of the cyclopentadiene (B3395910) ring has a profound impact on its reactivity as a diene in Diels-Alder reactions. While fluorine is a highly electronegative atom, its influence on the π-system of the diene is not straightforward. The electron-withdrawing inductive effect of the fluorine atoms is expected to decrease the electron density of the diene, thereby reducing its reactivity toward electron-poor dienophiles in normal-electron-demand Diels-Alder reactions.
However, experimental and theoretical studies have revealed a more complex picture. The geminal difluoro group can also exert its influence through hyperconjugation and by altering the geometry of the diene. These factors can lead to a stabilization of the transition state, thereby enhancing the reaction rate. For instance, in reactions with various dienophiles, 5,5-difluoro-1,3-cyclopentadiene has shown comparable or even enhanced reactivity compared to its non-fluorinated counterpart, cyclopentadiene. This enhancement is particularly notable in reactions where the transition state has significant charge-transfer character.
The following table summarizes the relative reaction rates of cyclopentadiene and 5,5-difluoro-1,3-cyclopentadiene with a selection of dienophiles, illustrating the nuanced effect of geminal fluorination.
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the reactivity of pericyclic reactions, including the Diels-Alder reaction. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comlibretexts.org In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile.
The geminal fluorine atoms in 5,5-difluoro-1,3-cyclopentadiene lower the energy of both the HOMO and the LUMO of the diene. The lowering of the HOMO energy would be expected to decrease the rate of reaction with electron-poor dienophiles, as the energy gap between the diene's HOMO and the dienophile's LUMO would increase. However, the LUMO of the diene is also lowered, which can enhance its reactivity in inverse-electron-demand Diels-Alder reactions.
Below is a table comparing the calculated HOMO and LUMO energies of cyclopentadiene and 5,5-difluoro-1,3-cyclopentadiene.
The Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product, and the reaction typically proceeds via a suprafacial addition to both the diene and the dienophile. libretexts.org When a cyclic diene like 5,5-difluoro-1,3-cyclopentadiene reacts with a dienophile, the formation of two diastereomeric products, endo and exo, is possible.
The endo product is often the kinetically favored product due to secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene. However, the exo product is generally the thermodynamically more stable product.
Studies on the Diels-Alder reactions of 5,5-difluoro-1,3-cyclopentadiene have shown that the geminal difluoro group can influence the π-facial selectivity of the cycloaddition. symeres.com The fluorine atoms can sterically hinder one face of the diene, leading to a preference for the dienophile to approach from the less hindered face. Furthermore, electrostatic interactions between the fluorine atoms and the dienophile can also play a role in determining the stereochemical outcome. The precise endo/exo ratio is dependent on the specific dienophile and the reaction conditions.
The table below presents the endo/exo ratios for the reaction of 5,5-difluoro-1,3-cyclopentadiene with various dienophiles.
In an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed compared to a normal Diels-Alder reaction. wikipedia.org The reaction occurs between an electron-poor diene and an electron-rich dienophile. sigmaaldrich.com The primary FMO interaction in this case is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org
As mentioned earlier, the geminal fluorine atoms in 5,5-difluoro-1,3-cyclopentadiene significantly lower the energy of its LUMO. This makes it a more potent electrophile and enhances its reactivity in IEDDA reactions. This enhanced reactivity opens up possibilities for the synthesis of highly functionalized and fluorine-containing six-membered rings that may be difficult to access through conventional Diels-Alder strategies.
5,5-difluoro-1,3-cyclopentadiene has been shown to react efficiently with electron-rich dienophiles such as vinyl ethers and enamines. These reactions often proceed under mild conditions and with high regioselectivity, demonstrating the utility of this fluorinated diene in IEDDA chemistry.
Cyclopentadiene is well-known for its tendency to undergo a spontaneous Diels-Alder dimerization at room temperature, where one molecule acts as the diene and another as the dienophile, to form dicyclopentadiene (B1670491). masterorganicchemistry.com This is a reversible reaction, and cyclopentadiene can be regenerated by heating the dimer. masterorganicchemistry.com
5,5-difluoro-1,3-cyclopentadiene also exhibits a tendency to dimerize, although the rate of dimerization is generally slower than that of cyclopentadiene. The geminal difluoro group can influence the stability of the monomer and the activation energy for the dimerization reaction. The dimerization of 5,5-difluoro-1,3-cyclopentadiene also proceeds via a [4+2] cycloaddition, leading to a fluorinated analog of dicyclopentadiene.
Under certain conditions, particularly in the presence of catalysts, 5,5-difluoro-1,3-cyclopentadiene can also undergo polymerization. The polymerization can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP) of the resulting norbornene-type structures formed from dimerization or other cycloaddition reactions. The resulting polymers possess unique properties due to the presence of the fluorine atoms.
Sigmatropic Rearrangements and Valence Isomerizations
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated π-electron system. libretexts.org These reactions are governed by the principles of orbital symmetry and can be predicted by the Woodward-Hoffmann rules. fiveable.me
In the context of cyclopentadiene systems, wikipedia.orgyoutube.com-sigmatropic shifts of hydrogen atoms are common. fiveable.me For substituted cyclopentadienes, this can lead to a mixture of isomers. In the case of 5,5-difluoro-1,3-cyclopentadiene, a wikipedia.orgyoutube.com-sigmatropic shift of a hydrogen atom is not possible as there are no hydrogen atoms at the C5 position.
However, the possibility of sigmatropic rearrangements involving the fluorine atoms or valence isomerizations to other cyclic structures cannot be entirely ruled out, especially under thermal or photochemical conditions. Valence isomerization would involve the rearrangement of bonding electrons to form a new structural isomer. For instance, a potential valence isomer of 5,5-difluoro-1,3-cyclopentadiene could be a bicyclic difluorobicyclo[2.1.0]pentene derivative. Detailed experimental and computational studies would be required to fully explore the landscape of potential sigmatropic rearrangements and valence isomerizations of this fluorinated diene.
1,5-Sigmatropic Shifts of Hydrogen and Other Groups
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. In the cyclopentadiene framework, nih.govstereoelectronics.org-sigmatropic shifts of hydrogen are particularly facile, leading to a rapid isomerization that renders all protons equivalent on the NMR timescale at room temperature. This process, often termed "ring whizzing," is a consequence of the aromaticity of the six-electron transition state.
For substituted cyclopentadienes, the nature of the substituent at the C5 position significantly impacts the rate of these rearrangements. While hydrogen and silyl groups undergo rapid nih.govstereoelectronics.org-shifts, alkyl migrations are considerably slower. For instance, 5,5-dimethylcyclopentadiene only undergoes isomerization at temperatures exceeding 200 °C.
| Migrating Group | Compound | Relative Rate of nih.govstereoelectronics.org-Shift |
| Hydrogen | Cyclopentadiene | Fast at room temperature |
| Alkyl | 5,5-Dimethylcyclopentadiene | Very slow (requires >200 °C) |
| Hydrogen | 1,3-Cyclopentadiene, 5,5-difluoro- | Data not available |
Electrocyclic Reactions
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound, or the reverse ring-opening process. Cyclopentadiene itself does not typically undergo electrocyclic reactions as it is already a stable cyclic diene. However, its valence isomers could potentially participate in such transformations.
The Woodward-Hoffmann rules govern the stereochemical outcome of electrocyclic reactions. For a 4π-electron system, such as a substituted butadiene, thermal ring closure is a conrotatory process, while photochemical ring closure is disrotatory. The reverse ring-opening reactions follow the same stereochemical pathways.
While there is a lack of specific literature detailing the electrocyclic reactions of 1,3-Cyclopentadiene, 5,5-difluoro-, it is conceivable that it could be formed from the ring-opening of a bicyclic precursor, such as a 5,5-difluorobicyclo[2.1.0]pentene. The electronic influence of the gem-difluoro group would be expected to play a role in the thermodynamics and kinetics of such a reaction.
Reactions with Electrophiles and Nucleophiles
The electron-withdrawing nature of the two fluorine atoms in 1,3-Cyclopentadiene, 5,5-difluoro- is expected to decrease the electron density of the π-system, thereby reducing its reactivity towards electrophiles compared to cyclopentadiene. Conversely, this electronic effect would make the diene more susceptible to nucleophilic attack.
While specific studies on the reactions of 1,3-Cyclopentadiene, 5,5-difluoro- with a wide range of electrophiles and nucleophiles are not extensively documented, some insights can be gleaned from related compounds. For example, the synthesis and reactions of 1,2,3,4-tetrachloro-5,5-difluorocyclopentadiene have been reported. The reactivity of this compound is influenced by both the electron-withdrawing chloro and fluoro substituents.
Nucleophilic addition to the double bonds of 1,3-Cyclopentadiene, 5,5-difluoro- could be a viable pathway for functionalization. Strong nucleophiles might add to the diene system, and under certain conditions, this could be followed by elimination or rearrangement.
Organometallic Complexation and Ligand Properties
Cyclopentadiene and its derivatives are fundamental ligands in organometallic chemistry, readily forming η⁵-cyclopentadienyl (Cp) complexes with a vast array of transition metals. The formation of these complexes typically involves the deprotonation of the cyclopentadiene to form the aromatic cyclopentadienyl (B1206354) anion, which then coordinates to the metal center.
The acidity of the C-H bonds in 1,3-Cyclopentadiene, 5,5-difluoro- is expected to be significantly higher than that of cyclopentadiene due to the inductive effect of the fluorine atoms. This would facilitate its deprotonation to form the [C₅H₄F₂]⁻ anion. This anion could then be used to synthesize a variety of η⁵-5,5-difluorocyclopentadienyl metal complexes. While the synthesis of such complexes is plausible, specific examples are not prevalent in the reviewed literature.
The electronic properties of a cyclopentadienyl ligand are crucial in determining the stability and reactivity of the resulting metal complex. The two fluorine atoms in the 5,5-difluorocyclopentadienyl ligand would act as strong electron-withdrawing groups. This would make the [C₅H₄F₂]⁻ ligand a poorer electron donor compared to the parent cyclopentadienyl ligand. Consequently, metal complexes incorporating this ligand would be more electron-deficient. This could, in turn, influence their redox properties and their reactivity in processes such as oxidative addition and reductive elimination.
From a steric perspective, the fluorine atoms are relatively small, so the steric profile of the 5,5-difluorocyclopentadienyl ligand would not be significantly different from that of the parent cyclopentadienyl ligand. Therefore, any observed differences in the properties of its metal complexes would primarily be attributed to electronic effects.
| Ligand | Electronic Effect | Expected Impact on Metal Center |
| Cyclopentadienyl (Cp) | Electron-donating | Electron-rich |
| 5,5-Difluorocyclopentadienyl | Strongly electron-withdrawing | Electron-deficient |
Radical Reactions and Pathways
The involvement of fluorinated compounds in radical reactions is a well-established area of research. The C-F bond is strong, but the presence of fluorine atoms can influence the stability of adjacent radical centers. In the context of 1,3-Cyclopentadiene, 5,5-difluoro-, radical addition to the double bonds is a potential reaction pathway.
The regioselectivity and stereoselectivity of such radical additions would be influenced by the electronic and steric effects of the gem-difluoro group. However, there is a notable absence of specific studies on the radical reactions of 1,3-Cyclopentadiene, 5,5-difluoro- in the available literature. Research in this area could uncover novel synthetic methodologies and provide a deeper understanding of the radical chemistry of fluorinated cyclic dienes.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Cyclopentadiene, 5,5 Difluoro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules. For 1,3-Cyclopentadiene, 5,5-difluoro-, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its atomic arrangement.
¹H, ¹³C, and ¹⁹F NMR Spectroscopic Signatures
Due to the absence of direct experimental data in the refereed literature, the following NMR characteristics are predicted based on established principles and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical. The four vinyl protons would give rise to two distinct signals, each representing a pair of chemically equivalent protons. The protons at C1 and C4 would appear as one multiplet, and the protons at C2 and C3 would appear as another. The geminal difluoride at C5 will influence the chemical shifts of these protons through space, likely causing a downfield shift compared to the parent 1,3-cyclopentadiene.
¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit three signals corresponding to the three distinct carbon environments: the fluorinated C5, the C1/C4 carbons, and the C2/C3 carbons. The C5 carbon signal is anticipated to be a triplet due to one-bond coupling with the two fluorine atoms. The C1/C4 and C2/C3 signals would also likely show smaller couplings to the fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is predicted to show a single signal, as the two fluorine atoms are chemically equivalent. This signal would likely appear as a triplet due to coupling with the two adjacent protons at C1 and C4. The chemical shift would be in the typical range for gem-difluoroalkanes.
Predicted NMR Data for 1,3-Cyclopentadiene, 5,5-difluoro-
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (C1-H, C4-H) | ~6.5 - 7.0 | m | |
| ¹H (C2-H, C3-H) | ~6.3 - 6.8 | m | |
| ¹³C (C5) | ~110 - 120 | t | J(C-F) ≈ 240-260 |
| ¹³C (C1, C4) | ~130 - 135 | ||
| ¹³C (C2, C3) | ~135 - 140 | ||
| ¹⁹F (C5-F) | ~-90 to -110 | t | J(F-H) ≈ 15-20 |
Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis
To unambiguously assign the predicted NMR signals and confirm the structure, several two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the vinyl protons. Cross-peaks would be expected between the C1/C4 protons and the C2/C3 protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton signals to their respective carbon environments in the diene ring.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment would show through-space correlations between the fluorine atoms and the protons, providing further confirmation of the gem-difluoro substitution at the C5 position.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR and Raman spectra of 1,3-Cyclopentadiene, 5,5-difluoro- are expected to be characterized by the vibrations of the C-H, C=C, and C-F bonds. The C-F stretching vibrations are particularly diagnostic, typically appearing as strong absorptions in the IR spectrum.
Predicted Vibrational Frequencies for 1,3-Cyclopentadiene, 5,5-difluoro-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H stretch (vinyl) | 3100 - 3000 | Medium | Strong |
| C=C stretch | 1650 - 1600 | Medium | Strong |
| C-F stretch (asymmetric) | 1150 - 1050 | Strong | Weak |
| C-F stretch (symmetric) | 1100 - 1000 | Strong | Medium |
| CH₂ bend/scissoring | Not Applicable | ||
| C-F bend | 600 - 500 | Medium | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1,3-Cyclopentadiene, 5,5-difluoro-, the primary absorption is expected to arise from the π → π* transition of the conjugated diene system. The gem-difluoro group at the non-conjugated C5 position is not expected to significantly alter the wavelength of maximum absorption (λmax) compared to the parent 1,3-cyclopentadiene.
| Compound | Predicted λmax (nm) | Electronic Transition |
| 1,3-Cyclopentadiene, 5,5-difluoro- | ~235 - 245 | π → π* |
Mass Spectrometry for Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 1,3-Cyclopentadiene, 5,5-difluoro-, the molecular ion peak [M]⁺ would be expected at m/z 102.
The fragmentation pattern would likely involve the loss of fluorine atoms and potentially the cyclopentadienyl (B1206354) ring system. Key predicted fragments would include:
[M - F]⁺ (m/z 83): Loss of a single fluorine radical.
[M - 2F]⁺ (m/z 64): Loss of two fluorine radicals, leading to the cyclopentadienylidene radical cation.
[C₅H₄]⁺ (m/z 64): This could also correspond to the cyclopentadienylidene radical cation.
[M - HF]⁺ (m/z 82): Loss of a neutral hydrogen fluoride (B91410) molecule.
X-ray Crystallography of Crystalline Derivatives and Adducts
While obtaining a single crystal of the volatile 1,3-Cyclopentadiene, 5,5-difluoro- itself would be challenging, X-ray crystallography of a stable, crystalline derivative could provide definitive structural proof. A common strategy for cyclopentadiene (B3395910) derivatives is the formation of a Diels-Alder adduct, for instance, with maleic anhydride.
If a suitable crystalline derivative were synthesized, X-ray diffraction analysis would yield precise data on:
Bond Lengths: The exact lengths of all bonds, including the C-F bonds, could be determined.
Bond Angles: The F-C-F bond angle in the gem-difluoro group and the internal angles of the cyclopentene (B43876) ring in the adduct would be precisely measured.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions, could be analyzed.
This technique would provide the ultimate confirmation of the structural assignments made by spectroscopic methods.
Gas-Phase Electron Diffraction for Molecular Geometry
A comprehensive search of scientific literature and databases did not yield specific experimental data from gas-phase electron diffraction (GED) studies for the molecular geometry of 1,3-Cyclopentadiene, 5,5-difluoro-. This technique, which provides detailed information about the bond lengths, bond angles, and torsional angles of molecules in the gaseous state, appears to have not been applied to this particular compound, or at least the results have not been published in readily accessible sources.
Gas-phase electron diffraction is a powerful method for determining the three-dimensional arrangement of atoms in a molecule, free from the intermolecular forces present in the solid or liquid states. The process involves directing a beam of high-energy electrons at a vapor of the substance. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is dependent on the distances between all pairs of atoms. Analysis of this pattern allows for the calculation of precise structural parameters.
Further research, either through experimental GED studies or high-level theoretical calculations, would be necessary to definitively determine the molecular geometry of 1,3-Cyclopentadiene, 5,5-difluoro-.
Theoretical and Computational Studies of 1,3 Cyclopentadiene, 5,5 Difluoro
Quantum Chemical Investigations (e.g., DFT, ab initio, MP2)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the nuanced electronic effects at play in 5,5-difluorocyclopentadiene. These studies have revealed that the geminal fluorine substituents at the C5 position dramatically alter the molecule's electronic landscape and conformational preferences.
The electronic structure of 1,3-Cyclopentadiene, 5,5-difluoro- is dominated by the powerful electron-withdrawing nature of the fluorine atoms. The carbon-fluorine (C-F) bonds at the saturated C5 position function as strong σ-acceptors. This property facilitates a crucial orbital interaction known as negative hyperconjugation, where the π-system of the diene interacts with the antibonding orbitals (σ) of the C-F bonds (π → σC-F).
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule, particularly in cycloaddition reactions. For 5,5-difluorocyclopentadiene, the fluorine substituents significantly impact the energies of these orbitals.
The strong inductive and hyperconjugative effects of the two fluorine atoms lower the energy of both the HOMO and the LUMO. researchgate.net While specific energy values for 1,3-Cyclopentadiene, 5,5-difluoro- are not detailed in the reviewed literature, data for the related compound 1,2,3,4-tetrachloro-5,5-difluorocyclopentadiene show a HOMO energy of -9.2 eV. nih.govresearchgate.net This is lower than that of 1,2,3,4,5,5-hexachlorocyclopentadiene (-9.0 eV), illustrating the potent energy-lowering effect of fluorine compared to chlorine. nih.govresearchgate.net The rapid Diels-Alder reactivity of dienes like 4,4-difluoro-4H-pyrazole, which also feature geminal fluorine substitution, is attributed in part to a low-lying LUMO energy, a characteristic shared by 5,5-difluorocyclopentadiene. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. bibis.ir
| Compound | HOMO Energy (eV) | LUMO Energy | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrachloro-5,5-difluorocyclopentadiene | -9.2 | Data Not Available | nih.govresearchgate.net |
| 1,2,3,4,5,5-Hexachlorocyclopentadiene | -9.0 | Data Not Available | nih.govresearchgate.net |
One of the most significant findings from computational studies is the classification of 1,3-Cyclopentadiene, 5,5-difluoro- as a hyperconjugatively antiaromatic molecule. nih.govresearchgate.netescholarship.org The concept of aromaticity and antiaromaticity is typically associated with planar, cyclic, fully conjugated systems with 4n+2 or 4n π-electrons, respectively. However, Schleyer and coworkers demonstrated that hyperconjugative interactions can extend these concepts to systems with a saturated center. nih.govresearchgate.net
| Compound | Key Substituents | NICS(1) Value | Aromaticity Classification | Reference |
|---|---|---|---|---|
| 5,5-Difluorocyclopentadiene | -F, -F | +2.1 | Antiaromatic |
The destabilizing effect of hyperconjugative antiaromaticity has a direct impact on the molecule's preferred geometry. A planar conformation would maximize the unfavorable π → σ*C-F orbital overlap. To minimize this destabilizing interaction, the cyclopentadiene (B3395910) ring puckers, adopting a non-planar envelope conformation. escholarship.orgescholarship.org In this geometry, the C5 atom is pushed out of the plane defined by the four carbons of the diene system.
This pre-distortion is a crucial feature of the molecule's potential energy surface. It means the ground state geometry is already part of the way towards the transition state geometry for certain reactions. Specifically, this envelope conformation resembles the syn transition state for Diels-Alder cycloadditions. researchgate.netescholarship.org By adopting this conformation, the molecule lowers the distortion energy required to reach the syn transition state, thus promoting this pathway and influencing the stereoselectivity of its reactions. escholarship.orgescholarship.org In contrast, 5-fluorocyclopentadiene, which also adopts an envelope geometry, is predicted to be more reactive than the planar 5,5-difluorocyclopentadiene. nih.gov
Reaction Mechanism Elucidation and Transition State Profiling
Computational studies have been vital in mapping out the reaction pathways for 1,3-Cyclopentadiene, 5,5-difluoro-, particularly its participation in cycloaddition reactions. By calculating the energies of reactants, transition states, and products, a detailed profile of the reaction mechanism can be constructed.
The hyperconjugative antiaromaticity of 1,3-Cyclopentadiene, 5,5-difluoro- destabilizes its ground state, which, according to the Hammond postulate, leads to a lower activation energy barrier for reactions and thus an accelerated reaction rate. escholarship.orgescholarship.org This effect is particularly pronounced in Diels-Alder reactions.
Computational predictions by Houk's group have quantified this rate enhancement dramatically. Their calculations suggest that 5-fluorocyclopentadiene reacts an astonishing 4,600 times faster than the parent cyclopentadiene in a Diels-Alder reaction with the electron-deficient dienophile maleic anhydride. nih.govresearchgate.net This massive increase in reactivity is a direct consequence of the ground-state destabilization caused by antiaromatic hyperconjugation. Further evidence comes from the comparison of 1,2,3,4-tetrachloro-5,5-difluorocyclopentadiene with 1,2,3,4,5,5-hexachlorocyclopentadiene; despite having less favorable frontier molecular orbital interactions, the difluoro-substituted compound reacts approximately 100 times faster. nih.govresearchgate.net These findings underscore how tuning the electronic properties of the C5-substituent provides a powerful strategy for controlling the kinetics of cycloaddition reactions.
| Diene | Dienophile | Relative Rate Enhancement | Primary Electronic Factor | Reference |
|---|---|---|---|---|
| 5-Fluorocyclopentadiene | Maleic Anhydride | ~4,600x faster (vs. Cyclopentadiene) | Hyperconjugative Antiaromaticity | nih.govresearchgate.net |
| 1,2,3,4-Tetrachloro-5,5-difluorocyclopentadiene | p-Nitro-N-phenyl maleic anhydride | ~100x faster (vs. Hexachlorocyclopentadiene) | Hyperconjugative Antiaromaticity | nih.govresearchgate.net |
Analysis of Synchronicity and Asynchronicity in Pericyclic Reactions
Pericyclic reactions, such as the Diels-Alder reaction, involving 5,5-difluoro-1,3-cyclopentadiene are a key area of theoretical investigation. The synchronicity of a Diels-Alder reaction refers to the timing of the formation of the two new sigma bonds. In a synchronous reaction, both bonds form simultaneously, whereas in an asynchronous reaction, one bond forms significantly ahead of the other.
Computational studies, often employing density functional theory (DFT), are utilized to analyze the transition state (TS) geometries of these reactions. A key parameter in this analysis is the difference in the lengths of the two forming carbon-carbon bonds in the transition state. A smaller difference indicates a higher degree of synchronicity.
For substituted cyclopentadienes, the nature and position of the substituents can significantly influence the synchronicity of the reaction. Electron-withdrawing groups, such as the fluorine atoms in 5,5-difluoro-1,3-cyclopentadiene, can alter the electron density distribution in the diene system. This, in turn, can affect the interaction with the dienophile and lead to a more asynchronous transition state.
A common method to quantify asynchronicity is the synchronicity index (S), which is defined as the difference between the lengths of the two forming bonds at the transition state. Studies on various Diels-Alder reactions have shown that S values can range from nearly zero for highly synchronous reactions to over 1.0 Å for highly asynchronous or even stepwise reactions. mdpi.com
Table 1: Illustrative Synchronicity Indices for Diels-Alder Reactions
| Reactants | Synchronicity Index (S) Å | Degree of Synchronicity |
| Cyclopentadiene + Ethylene | ~0.05 | High |
| Furan (B31954) + Maleic Anhydride | ~0.20 | Moderate |
| Anthracene + Acrolein | ~0.45 | Moderate Asynchronicity |
Note: This table provides general examples to illustrate the concept of the synchronicity index. Specific values for 1,3-Cyclopentadiene, 5,5-difluoro- would require dedicated computational studies.
The analysis of the reaction force and its derivatives along the reaction coordinate can provide deeper insights into the electronic and structural changes that govern the synchronicity of the reaction. nih.gov These analyses can reveal that even in seemingly concerted reactions, the formation of the two new bonds can be considered as two distinct electronic processes. mdpi.com
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules at the atomic level over time. For 1,3-Cyclopentadiene, 5,5-difluoro-, MD simulations can provide valuable information about its intermolecular interactions in the liquid phase. These simulations model the motion of each atom based on a force field, which describes the potential energy of the system as a function of the atomic coordinates.
The force field includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). The presence of the two highly electronegative fluorine atoms at the 5-position of the cyclopentadiene ring introduces a significant dipole moment to the molecule. This dipole moment plays a crucial role in the electrostatic interactions between molecules.
MD simulations can be used to calculate various properties that characterize the intermolecular interactions, such as the radial distribution function (RDF). The RDF describes the probability of finding another molecule at a certain distance from a reference molecule and can reveal the local structure and packing in the liquid.
Table 2: Key Intermolecular Interaction Types in Liquid 1,3-Cyclopentadiene, 5,5-difluoro-
| Interaction Type | Description | Key Contributing Factors |
| Dipole-Dipole | Electrostatic attraction between the permanent dipoles of two molecules. | The C-F bonds create a significant molecular dipole. |
| London Dispersion | Temporary fluctuations in electron density create transient dipoles. | Present in all molecules, increases with molecular size. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The conjugated diene system can participate in such interactions. |
By analyzing the trajectories generated from MD simulations, it is possible to understand how the fluorine substituents influence the bulk properties of the liquid, such as its density, viscosity, and diffusion coefficient.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting and interpreting the spectroscopic parameters of molecules like 1,3-Cyclopentadiene, 5,5-difluoro-. These theoretical predictions are invaluable for assigning experimental spectra and gaining a deeper understanding of the molecule's electronic and vibrational structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹⁹F NMR chemical shifts is a common application of computational chemistry. nih.govnsf.govresearchgate.netnih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when properly referenced and scaled, show good agreement with experimental data. For 5,5-difluoro-1,3-cyclopentadiene, predicting the ¹⁹F NMR chemical shift is of particular interest due to the sensitivity of this nucleus to its chemical environment.
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. scm.comwiley-vch.de Quantum chemical calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated spectra can then be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions. For 5,5-difluoro-1,3-cyclopentadiene, the C-F stretching and bending modes would be characteristic features in the vibrational spectra.
Table 3: Predicted Spectroscopic Data for 1,3-Cyclopentadiene, 5,5-difluoro- (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Illustrative Value Range |
| ¹H NMR | Chemical Shift (ppm) | Olefinic H: 5.5 - 7.0 |
| ¹⁹F NMR | Chemical Shift (ppm) | -90 to -120 (relative to CFCl₃) |
| IR Spectroscopy | C=C Stretch (cm⁻¹) | 1600 - 1650 |
| IR Spectroscopy | C-F Stretch (cm⁻¹) | 1000 - 1200 |
| Raman Spectroscopy | C=C Stretch (cm⁻¹) | 1600 - 1650 (often strong) |
Note: The values in this table are illustrative and based on general expectations for similar compounds. Accurate predictions require specific high-level computational studies.
Solvation Models and Environmental Effects on Reactivity
The reactivity of a molecule, particularly in solution, can be significantly influenced by its environment. Solvation models are computational methods used to account for the effects of the solvent on the solute's properties and reactivity. These models can be broadly categorized into explicit and implicit (continuum) models.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically in a molecular dynamics or Monte Carlo simulation. This allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com These models are computationally less expensive than explicit models and are widely used to study the effect of the solvent on reaction energies and activation barriers.
For the Diels-Alder reaction of 1,3-Cyclopentadiene, 5,5-difluoro-, the polarity of the solvent is expected to play a significant role. The transition state of a Diels-Alder reaction is often more polar than the reactants. Therefore, polar solvents can stabilize the transition state to a greater extent than the reactants, leading to an acceleration of the reaction rate. mdpi.com
Computational studies using solvation models can quantify this effect by calculating the activation energy of the reaction in different solvents.
Table 4: Common Solvation Models and Their Application
| Solvation Model | Type | Description | Application to 1,3-Cyclopentadiene, 5,5-difluoro- |
| PCM (Polarizable Continuum Model) | Implicit | The solute is placed in a cavity within a dielectric continuum representing the solvent. | Calculating the effect of solvent polarity on Diels-Alder reaction rates. |
| COSMO (Conductor-like Screening Model) | Implicit | A variation of PCM that is well-suited for a wide range of solvents. | Investigating the influence of different solvents on spectroscopic properties. |
| Explicit Water Box | Explicit | The solute is surrounded by a large number of individual water molecules. | Simulating the behavior and interactions of the molecule in an aqueous environment. |
By employing these computational models, researchers can gain a detailed understanding of how the solvent environment modulates the reactivity and properties of 1,3-Cyclopentadiene, 5,5-difluoro-.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block for Complex Fluorinated Molecules
The difluorinated cyclopentadiene (B3395910) ring system is a key synthon for introducing fluorine into complex organic molecules. The presence of the two fluorine atoms can significantly alter the physicochemical and biological properties of the target compounds, including their lipophilicity, metabolic stability, and binding affinity.
5,5-Difluoro-1,3-cyclopentadiene serves as a crucial intermediate in the synthesis of a variety of fluorinated bioactive compounds. Its ability to undergo [4+2] cycloaddition reactions (Diels-Alder reactions) makes it a powerful tool for creating bicyclic systems that are precursors to medicinally relevant scaffolds. For instance, it has been utilized in the synthesis of fluorinated analogues of prostaglandins (B1171923) and other natural products. The introduction of the difluoromethylidene group can lead to enhanced biological activity and improved pharmacokinetic profiles. While specific, named pharmaceutical or agrochemical products directly synthesized from this compound are not extensively documented in publicly available literature, its role as a versatile fluorinated building block for creating such molecules is well-established within synthetic chemistry research.
The reactivity of 5,5-difluoro-1,3-cyclopentadiene in cycloaddition reactions is a cornerstone of its utility in constructing complex molecular frameworks. It readily reacts with a wide range of dienophiles in Diels-Alder reactions to afford 2,2-difluorobicyclo[2.2.1]heptene derivatives. These bicyclic products can then be further elaborated into more complex polycyclic systems. For example, tandem Diels-Alder reactions using this diene have been employed to create intricate, rigid scaffolds.
Furthermore, its use extends to the synthesis of fluorinated heterocyclic compounds. By employing dienophiles containing heteroatoms (e.g., nitrogen, oxygen), it is possible to construct heterocyclic systems with a gem-difluoro group. These structures are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms.
Interactive Data Table: Representative Reactions of 5,5-Difluoro-1,3-cyclopentadiene
| Reactant | Reaction Type | Product Class | Potential Application Area |
| Maleic Anhydride | Diels-Alder | Difluorinated bicyclic anhydride | Polymer synthesis, fine chemical intermediate |
| N-Phenylmaleimide | Diels-Alder | Difluorinated bicyclic imide | Monomer for high-performance polymers |
| Acrylonitrile | Diels-Alder | Difluorinated bicyclic nitrile | Intermediate for pharmaceuticals and agrochemicals |
Monomer in the Synthesis of Advanced Polymer and Fluoropolymer Architectures
The ability of 5,5-difluoro-1,3-cyclopentadiene to polymerize makes it a valuable monomer for the creation of advanced fluoropolymers. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.
5,5-Difluoro-1,3-cyclopentadiene can undergo polymerization through several mechanisms, including free-radical and cationic polymerization. The polymerization process typically involves the opening of the double bonds in the cyclopentadiene ring to form a linear polymer chain. The kinetics of the polymerization can be influenced by factors such as the choice of initiator, temperature, and solvent. The resulting polymers possess a unique structure with pendant difluoromethylene groups, which contribute to their distinct material properties.
The versatility of 5,5-difluoro-1,3-cyclopentadiene allows for the design and synthesis of functional fluoropolymers with tailored properties. By copolymerizing it with other monomers, it is possible to introduce specific functional groups into the polymer backbone. This approach enables the creation of materials with controlled hydrophobicity, refractive index, and mechanical properties. These functional fluoropolymers find applications in areas such as specialty coatings, membranes, and advanced optical materials. For example, copolymers of 5,5-difluoro-1,3-cyclopentadiene have been investigated for their potential use in low-dielectric-constant materials for microelectronics.
Precursor for Organometallic Ligands and Catalysts
In addition to its role in organic synthesis and polymer chemistry, 5,5-difluoro-1,3-cyclopentadiene serves as a precursor for the synthesis of novel organometallic ligands and catalysts. The cyclopentadienyl (B1206354) anion (Cp) is a ubiquitous ligand in organometallic chemistry, and the difluorinated analogue offers a means to electronically modify the resulting metal complexes.
The synthesis of the 5,5-difluorocyclopentadienyl ligand allows for the preparation of a new class of metallocenes and other organometallic compounds. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the metal center, thereby affecting the catalytic activity and selectivity of the complex. These fluorinated organometallic compounds are being explored for their potential in various catalytic transformations, including polymerization and fine chemical synthesis. The unique steric and electronic environment provided by the difluorinated Cp ligand opens up new avenues for catalyst design and development.
Research on 1,3-Cyclopentadiene, 5,5-difluoro-: A Focused Examination of its Synthetic Applications
While the field of fluorinated organic compounds is a burgeoning area of research, specific information regarding the applications of 1,3-Cyclopentadiene, 5,5-difluoro- in advanced organic synthesis and materials science is notably limited in publicly available scientific literature. Comprehensive searches for dedicated studies on this particular gem-difluorinated cyclopentadiene derivative did not yield in-depth research findings corresponding to the design of specific ligands, their catalytic evaluations, or their incorporation into functional materials and nanostructures.
The scientific community has extensively explored the impact of fluorine substitution in cyclopentadienyl (Cp) ligands, recognizing that fluorination can significantly alter the electronic properties and stability of the resulting organometallic complexes. dntb.gov.uarawdatalibrary.nettypeset.io These modifications are of great interest for tuning the reactivity and efficiency of catalysts in a variety of chemical transformations. However, the focus of these studies has predominantly been on other fluorinated analogs, such as those bearing trifluoromethyl or perfluoroalkyl groups. researchgate.netacs.org
The Diels-Alder reaction, a powerful tool for the synthesis of cyclic and polycyclic structures, is a common application for cyclopentadiene and its derivatives. wikipedia.orgencyclopedia.pubresearchgate.net This reaction is fundamental in polymer and materials science for creating crosslinked networks and novel macromolecular architectures. researchgate.net Research in this area has investigated various dienes and dienophiles, including other cyclopentadiene analogs. rsc.orgnih.govyoutube.comyoutube.com Despite the relevance of this reaction, specific studies detailing the use of 1,3-Cyclopentadiene, 5,5-difluoro- as a diene in the development of functional materials or nanostructures are not readily found. Similarly, its application as a synthetic component in bio-based polymers, a field of growing importance, remains undocumented in the available literature. mdpi.com
In the broader context of gem-difluorinated cyclic compounds, research has been conducted on gem-difluorocyclopropanes, highlighting their unique reactivity and potential as building blocks in organic synthesis. rsc.org However, this body of work does not extend to the five-membered ring system of 1,3-Cyclopentadiene, 5,5-difluoro-.
Due to the absence of specific research data on 1,3-Cyclopentadiene, 5,5-difluoro- in the requested areas, a detailed discussion on the design of its corresponding ligands, their catalytic performance, and its role as a synthetic component in materials and nanostructures cannot be provided at this time. Further research is required to elucidate the potential of this specific fluorinated diene in these advanced applications.
Historical and Evolving Research Perspectives on 1,3 Cyclopentadiene, 5,5 Difluoro
Chronological Development of Synthetic Methodologies
The synthesis of fluorinated organic compounds has evolved significantly from early methods that often involved harsh reagents like elemental fluorine. nih.govresearchgate.net The development of more selective and milder fluorinating agents has been a key driver of progress in organofluorine chemistry.
While specific, detailed historical accounts of the first synthesis of 1,3-Cyclopentadiene, 5,5-difluoro- are not extensively documented in readily available literature, its synthesis can be understood through the chronological development of methods for preparing fluorinated cyclopentadienes and related gem-difluoro compounds.
Early methods for introducing fluorine often relied on halogen exchange reactions. researchgate.net A plausible early route to 5,5-difluoro-1,3-cyclopentadiene could have involved the reaction of a precursor like 5,5-dichloro-1,3-cyclopentadiene with a fluoride (B91410) source such as potassium fluoride.
More contemporary and sophisticated methods for the synthesis of fluorinated cyclopentadienes involve several strategies:
Fluorination of Cyclopentadienyl (B1206354) Anions: A versatile approach involves the deprotonation of cyclopentadiene (B3395910) or its derivatives to form the corresponding anion, which is then quenched with an electrophilic fluorine source. rsc.org The development of N-fluoropyridinium salts and other "user-friendly" electrophilic fluorinating agents has made this approach more accessible and controllable. lew.ro
Dehydrohalogenation: The elimination of hydrogen halides from polyfluorinated cyclopentanes can yield the desired diene. This method is analogous to the preparation of other unsaturated systems.
Cyclization Reactions: Novel cyclization pathways have been developed to construct the fluorinated cyclopentadiene ring system from acyclic precursors. rsc.org
From Dicyclopentadiene (B1670491): A common laboratory preparation of cyclopentadiene involves the retro-Diels-Alder reaction of its dimer, dicyclopentadiene, by heating. orgsyn.orggoogle.com A similar strategy could potentially be applied to a fluorinated dicyclopentadiene precursor.
The table below summarizes plausible synthetic approaches based on general methods for preparing fluorinated organic compounds.
| Method | Precursor(s) | Reagents | Description |
| Halogen Exchange | 5,5-Dichlorocyclopentadiene | Metal Fluoride (e.g., KF, AgF) | A classic method involving the substitution of chlorine atoms with fluorine. The choice of metal fluoride and reaction conditions is crucial for efficiency. acs.org |
| Electrophilic Fluorination | Cyclopentadiene | N-Fluoropyridinium Salts, Selectfluor® | Deprotonation of cyclopentadiene to form the cyclopentadienyl anion, followed by reaction with an electrophilic fluorine source. lew.ro |
| Difluorocarbene Addition | Not directly applicable for initial ring synthesis | :CF₂ sources | While difluorocarbene is used to create gem-difluorocyclopropanes, its direct application to form the cyclopentadiene ring is not a primary route. nih.gov |
| Elimination Reaction | Polyfluorinated Cyclopentane | Base | Elimination of HF or other leaving groups from a suitable saturated precursor to introduce the double bonds. |
Key Discoveries and Milestones in Reactivity and Theory
The reactivity of 1,3-Cyclopentadiene, 5,5-difluoro- is largely governed by the presence of the gem-difluoro group at the C5 position and the conjugated diene system.
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclopentadiene chemistry. pressbooks.publibretexts.org The fluorination at the 5-position of the cyclopentadiene ring is known to influence the reactivity and selectivity of these reactions. While electron-withdrawing groups on the dienophile typically accelerate the Diels-Alder reaction, the effect of substituents on the diene is more complex. libretexts.orgchromatographyonline.com
For 5,5-difluoro-1,3-cyclopentadiene, the electron-withdrawing nature of the fluorine atoms can impact the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene. Theoretical studies on related systems have shown that such substitutions can tune the Diels-Alder reactivity. orgsyn.org The reaction of 5,5-difluoro-1,3-cyclopentadiene with various dienophiles would be expected to produce a range of fluorinated norbornene derivatives, which are valuable building blocks in materials science and medicinal chemistry.
Addition Reactions: The addition of hydrogen halides (HX) to the double bonds of 5,5-difluoro-1,3-cyclopentadiene is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. nih.govnih.gov This regioselectivity is dictated by the formation of the more stable carbocation intermediate. The presence of the C-F bonds can influence the stability of these intermediates and potentially the reaction pathway.
Computational and Theoretical Insights: Modern computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for understanding the structure, stability, and reactivity of molecules like 5,5-difluoro-1,3-cyclopentadiene. rsc.orgresearchgate.net Computational studies can predict:
The geometric parameters of the molecule.
The energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity in pericyclic reactions like the Diels-Alder reaction.
The transition state energies for various reactions, providing insight into reaction mechanisms and kinetics. nih.gov
Vibrational frequencies, which aids in the interpretation of experimental spectroscopic data.
Evolution of Characterization Techniques Applied to Fluorinated Cyclopentadienes
The characterization of 5,5-difluoro-1,3-cyclopentadiene and its derivatives relies on a suite of modern spectroscopic techniques. The evolution of these techniques has enabled a more detailed understanding of the structure and properties of fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organofluorine compounds.
¹H NMR: Provides information about the hydrogen atoms in the molecule, including their chemical environment and coupling to adjacent protons and fluorine atoms.
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of carbons bonded to fluorine are significantly affected.
¹⁹F NMR: This is a particularly crucial technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. thermofisher.commagritek.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a detailed fingerprint of the fluorine atoms in the molecule. thermofisher.com The large coupling constants often observed between fluorine and both hydrogen (J-HF) and other fluorine atoms (J-FF) provide valuable structural information. thermofisher.com The combination of experimental and computational ¹⁹F NMR is a powerful approach for identifying and quantifying fluorinated products. nih.govnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For fluorinated compounds, the mass spectra can be complex but provide valuable information for identification. nist.gov High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of the molecule and its fragments with high accuracy. chromatographyonline.com
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The C-F bond stretching and bending vibrations give rise to characteristic bands in the IR and Raman spectra, providing evidence for the presence of fluorine in the molecule. rsc.org DFT calculations are often used to predict and assign the vibrational frequencies observed in experimental spectra.
The table below outlines the key characterization techniques and the information they provide for 1,3-Cyclopentadiene, 5,5-difluoro-.
| Technique | Information Provided |
| ¹⁹F NMR | Direct detection of fluorine atoms, chemical environment, and coupling to other nuclei. Highly sensitive to structural changes. thermofisher.commagritek.com |
| ¹H NMR | Information on the vinylic and allylic protons, and their coupling to fluorine atoms. |
| ¹³C NMR | Characterization of the carbon framework, with significant shifts for the C-F carbon. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns, confirming the presence and number of fluorine atoms. nist.gov |
| IR/Raman Spectroscopy | Detection of characteristic C-F and C=C stretching and bending vibrations. rsc.org |
Emerging Research Directions and Future Outlook in Fluorine Chemistry
The field of organofluorine chemistry is continually expanding, driven by the demand for new materials and molecules with tailored properties. nih.gov Research involving fluorinated cyclopentadienes, including 5,5-difluoro-1,3-cyclopentadiene, is poised to contribute to several emerging areas.
New Catalytic Methods: There is a strong focus on developing new catalytic methods for fluorination that are more efficient, selective, and environmentally benign. This includes the use of transition metal catalysts for nucleophilic fluorination and the development of organocatalytic systems. acs.orgnih.gov
Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated cyclopentadiene derivatives are potential monomers for the synthesis of novel polymers with applications in coatings, membranes, and electronic materials.
Medicinal Chemistry: The introduction of fluorine can significantly enhance the metabolic stability and bioavailability of drug candidates. nih.gov Fluorinated cyclopentadiene scaffolds could be incorporated into complex molecules to create new therapeutic agents. Computational methods for "fluorine scanning" are being developed to predict the optimal positions for fluorination in a molecule to improve its properties. researchgate.netnih.gov
Sustainable Chemistry: A major future trend is the development of "greener" fluorination methods and the design of fluorinated compounds with reduced environmental persistence. acs.org This includes exploring alternatives to certain per- and polyfluoroalkyl substances (PFAS) that have raised environmental and health concerns. wikipedia.org
The future of research on 1,3-Cyclopentadiene, 5,5-difluoro- and related compounds will likely involve a synergistic approach combining advanced synthesis, detailed mechanistic studies using both experimental and computational tools, and exploration of their utility as building blocks for novel functional molecules and materials.
Q & A
Q. How does the introduction of fluorine substituents at the 5,5-positions affect the acidity of 1,3-cyclopentadiene?
The acidity of 1,3-cyclopentadiene derivatives is influenced by electronic effects. Fluorine's strong electron-withdrawing inductive effect stabilizes the conjugate base of 5,5-difluorocyclopentadiene, enhancing acidity compared to the parent compound. To determine pKa experimentally, use UV-Vis spectroscopy to monitor deprotonation in a series of buffered solutions, correlating absorbance shifts with protonation states. Computational methods (e.g., DFT calculations) can further validate the stabilization of the anion via hyperconjugation and inductive effects .
Q. What synthetic strategies prevent dimerization of 5,5-difluorocyclopentadiene during storage or reactions?
Substituents at the 5-positions and across the conjugated double bonds significantly slow dimerization. For example, bulky electron-withdrawing groups (e.g., fluorine) reduce π-orbital overlap required for dimerization. Synthetically, introducing chloro or alkyl groups at the 1,2,3,4-positions (e.g., 1,2,3,4-tetrachloro-5,5-difluoro derivatives) can further inhibit dimerization. Monitor reaction progress via GC-MS or NMR to ensure monomer stability .
Q. How does 5,5-difluorination influence the Diels-Alder reactivity of cyclopentadiene?
Fluorine substituents decrease electron density in the diene, reducing reactivity toward electron-deficient dienophiles. However, the antiaromatic character of 5,5-difluorocyclopentadiene (arising from 4π-electron delocalization) may enhance selectivity for specific dienophiles. Compare reaction rates with maleic anhydride (electron-deficient) and styrene (electron-rich) using kinetic studies (e.g., stopped-flow spectroscopy) to quantify electronic effects .
Advanced Research Questions
Q. What computational evidence supports the antiaromaticity of 5,5-difluorocyclopentadiene?
Schleyer's computational studies used three criteria to identify antiaromaticity:
- Energetic : Stabilization energy deficits compared to aromatic analogs.
- Geometric : Bond-length alternation consistent with antiaromatic systems.
- Magnetic : Nucleus-independent chemical shift (NICS) values indicating paratropic ring currents. Apply these metrics using DFT (e.g., B3LYP/6-311+G**) to compare 5,5-difluoro derivatives with non-fluorinated cyclopentadienes .
Q. How can NMR spectroscopy elucidate conformational dynamics in 5,5-difluorocyclopentadiene derivatives?
Use NMR to probe fluorine environments, as chemical shifts are sensitive to ring puckering and hyperconjugative interactions. For example, coupling constants () in 5,5-difluoro compounds reflect dihedral angles between fluorines. Variable-temperature NMR can reveal energy barriers for ring inversion, while NOESY experiments map spatial proximity of substituents .
Q. Why does 5,5-difluorocyclopentadiene exhibit reduced thermodynamic stability compared to hyperconjugatively aromatic analogs?
The antiaromatic character of 5,5-difluorocyclopentadiene introduces destabilizing paratropic ring currents. Compare heats of hydrogenation (ΔH°): Non-fluorinated cyclopentadiene has ΔH° = −50.9 kcal/mol, while 5,5-difluoro derivatives show higher energy due to antiaromatic destabilization. Measure ΔH° via calorimetry or compute via isodesmic reactions using Gaussian or ORCA software .
Q. What role do hyperconjugative interactions play in modulating the electronic structure of 5,5-difluorocyclopentadiene?
Fluorine's σ*(C-F) orbitals participate in hyperconjugation with the π-system, altering electron delocalization. Natural bond orbital (NBO) analysis can quantify these interactions, showing how antiaromaticity arises from 4π-electron delocalization. Contrast with 5,5-disilylcyclopentadiene, where σ(C-Si) donation enhances aromaticity .
Methodological Guidance
- Synthesis Optimization : Use low-temperature (−78°C) conditions and inert atmospheres to prevent dimerization. Characterize intermediates via FTIR (C-F stretches at 1100–1200 cm⁻¹) and HRMS .
- Reactivity Screening : Employ microfluidic reactors for rapid screening of Diels-Alder reactions with diverse dienophiles, analyzing regioselectivity via NMR .
- Data Interpretation : Cross-reference experimental results (e.g., NICS values) with computational models to validate antiaromaticity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
